N'-(4-bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
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Overview
Description
N’-(4-bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzenesulfonyl group and two trifluoroethoxy groups attached to a benzohydrazide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromobenzenesulfonyl chloride: This is achieved by reacting 4-bromobenzenesulfonic acid with thionyl chloride.
Formation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: This intermediate is synthesized by reacting 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Coupling Reaction: The final step involves the coupling of 4-bromobenzenesulfonyl chloride with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide in the presence of a base like triethylamine to form N’-(4-bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the sulfonyl group.
Hydrolysis: The hydrazide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the sulfonyl group to sulfoxides or sulfones.
Scientific Research Applications
N’-(4-bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(4-bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoroethoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
- N’-(4-methylbenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
- N’-(4-nitrobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Uniqueness
N’-(4-bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other similar compounds may not. The trifluoroethoxy groups also impart distinct physicochemical properties, such as increased stability and lipophilicity, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N'-(4-bromophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF6N2O5S/c18-10-1-4-12(5-2-10)32(28,29)26-25-15(27)13-7-11(30-8-16(19,20)21)3-6-14(13)31-9-17(22,23)24/h1-7,26H,8-9H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUUHNRLUGPGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF6N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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